2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable aldehyde with a methylamine derivative and a dihydropyrimidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(Methylamino)methyl]phenol: This compound has similar structural features and is studied for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against certain enzymes and are used in cancer research.
Uniqueness
2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific dihydropyrimidinone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-7-4-5-8-3-2-6(10)9-5/h2-3,7H,4H2,1H3,(H,8,9,10) |
InChI Key |
KQUHTIHRLSVWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
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